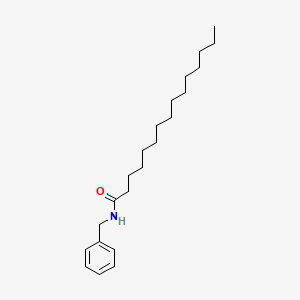

N-Benzylpentadecanamide

Description

Origin and Context within Natural Product Chemistry

N-Benzylpentadecanamide is biosynthetically formed from the combination of benzylamine (B48309) and a fatty acid moiety. nih.gov The formation of macamides, including this compound, is understood to be a critical part of the post-harvest drying process of Maca hypocotyls. tandfonline.comacs.org Research suggests that key steps in its biosynthesis involve glucosinolate catabolism, lipid hydrolysis, and subsequent amide formation. tandfonline.com The specific fatty acid precursor for this compound is pentadecanoic acid.

The structural and electronic properties of this compound have been a subject of theoretical studies. These investigations utilize computational methods like Density Functional Theory (DFT) to understand the molecule's stability and reactivity. conicet.gov.ar Such studies have analyzed atomic charges, molecular electrostatic potentials, and frontier orbitals to predict its behavior. conicet.gov.ar

Significance as a Macamide within Lepidium meyenii (Maca) Phytochemistry

Lepidium meyenii, commonly known as Maca, is a plant native to the high Andean regions of Peru, thriving in harsh environmental conditions. mdpi.commdpi.com Macamides are considered the characteristic and bioactive marker compounds of Maca. tandfonline.comscielo.br The presence and concentration of various macamides, including this compound, are often used for the quality evaluation of Maca products. acs.org

The content of this compound and other macamides can vary significantly in commercial Maca products, influenced by factors such as the geographical origin, cultivation practices, and post-harvest processing methods. tandfonline.comscielo.br For instance, the drying temperature and form of the Maca (e.g., powdered vs. whole root) can impact the accumulation of these compounds. tandfonline.comacs.org

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) are crucial for the identification and quantification of this compound in Maca extracts. acs.orgscielo.brsemanticscholar.org These methods allow for the detailed profiling of macamides and other phytochemicals. acs.orgcdc.gov

Current Research Trajectories and Identified Knowledge Gaps

Current research on this compound and other macamides is focused on several key areas. One significant trajectory is the continued exploration of their pharmacological activities. While this article excludes detailed discussions on this topic, it is a major driver of research interest. nih.govmdpi.com

Another area of active investigation is the optimization of extraction and analytical methods to better quantify and characterize these compounds in Maca. researchgate.netresearchgate.net This includes the development of more efficient and sensitive techniques for quality control and standardization of Maca-based products. researchgate.net

A notable knowledge gap lies in the complete elucidation of the biosynthetic pathways of all macamides. While the general precursors are known, the specific enzymatic reactions and regulatory mechanisms are not fully understood. acs.org Further research is also needed to understand how different Maca phenotypes (e.g., red, yellow, black) and environmental conditions influence the profile of specific macamides like this compound. researchgate.netscience.gov Additionally, while the presence of this compound has been confirmed in various Maca samples, its relative abundance compared to other macamides can differ, and more comprehensive comparative studies are required. researchgate.netnih.gov

Properties

IUPAC Name |

N-benzylpentadecanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22(24)23-20-21-17-14-13-15-18-21/h13-15,17-18H,2-12,16,19-20H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYQHFBHSMAGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Elucidation of N Benzylpentadecanamide Structure

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy of N-Benzylpentadecanamide offers a clear picture of the different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl and pentadecanoyl moieties, the amide proton, and the terminal methyl group of the long alkyl chain. researchgate.net

The aromatic protons of the phenyl ring typically appear as a multiplet in the downfield region, a result of their varied electronic environments. The benzylic methylene protons (C₆H₅-CH₂ -NH) show a characteristic signal, often a doublet, due to coupling with the adjacent amide proton. The amide proton itself (NH) usually presents as a triplet, arising from coupling to the benzylic methylene protons. The α-methylene protons to the carbonyl group (CO-CH₂ -CH₂) also exhibit a distinct signal, typically a triplet, due to coupling with the adjacent methylene group in the alkyl chain. The numerous methylene groups within the pentadecanoyl chain create a large, complex signal in the aliphatic region of the spectrum. Finally, the terminal methyl protons (CH₃) of the alkyl chain appear as a triplet in the most upfield region. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.2-7.4 | Multiplet |

| Amide-H (N-H) | ~5.8 | Triplet |

| Benzyl-CH₂ | ~4.4 | Doublet |

| α-CH₂ (to C=O) | ~2.2 | Triplet |

| (CH₂)₁₂ | ~1.2-1.6 | Multiplet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical nature (e.g., C=O, aromatic, aliphatic). researchgate.net

The spectrum of this compound shows a characteristic downfield signal for the carbonyl carbon (C=O) of the amide group. The aromatic carbons of the benzyl group appear in the region of approximately 127-138 ppm. The benzylic carbon (C₆H₅-C H₂-NH) and the α-methylene carbon (C H₂-C=O) are also clearly distinguishable. The long polymethylene chain gives rise to a series of signals in the aliphatic region, with the terminal methyl carbon appearing at the most upfield position. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | ~173 |

| Aromatic Quaternary C | ~138 |

| Aromatic CH | ~127-129 |

| Benzyl-CH₂ | ~44 |

| α-CH₂ (to C=O) | ~37 |

| (CH₂)₁₂ | ~22-32 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, providing definitive evidence for the connectivity of the molecular structure. researchgate.net While specific 2D NMR studies on this compound are not extensively reported, the expected correlations can be predicted based on its known structure.

Correlation Spectroscopy (COSY) would show correlations between protons that are coupled to each other, typically through two or three bonds. longdom.orgweizmann.ac.il For this compound, key expected COSY cross-peaks would include:

Correlation between the amide proton (NH) and the benzylic methylene protons (C₆H₅-CH₂ ).

Correlation between the benzylic methylene protons and the aromatic protons.

Correlation between the α-methylene protons (CO-CH₂ ) and the adjacent methylene protons in the alkyl chain.

Correlations between the adjacent methylene groups along the pentadecanoyl chain.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. columbia.edu This technique would confirm the assignments made in the 1D spectra by linking each proton signal to its corresponding carbon signal. For instance, it would show a cross-peak between the benzylic methylene proton signal and the benzylic carbon signal. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. libretexts.org In this compound, expected HMBC correlations would include:

A correlation from the benzylic methylene protons to the quaternary aromatic carbon and the carbonyl carbon, confirming the connectivity of the benzyl and pentadecanoyl fragments around the amide linkage.

Correlations from the α-methylene protons to the carbonyl carbon.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of the chemical bonds within a molecule. These techniques are highly complementary and are instrumental in identifying the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of the amide functional group and the long alkyl chain. researchgate.netresearchgate.net A strong absorption band corresponding to the N-H stretching vibration is observed. Another prominent feature is the strong absorption from the C=O stretching vibration of the amide group (Amide I band). The N-H bending vibration (Amide II band) also gives rise to a significant absorption. The spectrum further shows absorptions corresponding to the C-H stretching of the aromatic and aliphatic parts of the molecule, as well as C-H bending vibrations. ustc.edu.cn

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3300 | Strong |

| Aromatic C-H Stretch | ~3030-3090 | Medium |

| Aliphatic C-H Stretch | ~2850-2920 | Strong |

| C=O Stretch (Amide I) | ~1640 | Strong |

| N-H Bend (Amide II) | ~1550 | Strong |

Note: Wavenumbers are approximate and can vary based on the sample state (solid/liquid) and experimental conditions.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. univ-lille1.fr In the FT-Raman spectrum of this compound, the aromatic ring stretching vibrations of the benzyl group are typically strong. researchgate.netresearchgate.net The C-H stretching vibrations of both the aromatic and aliphatic moieties are also prominent. While the C=O stretch is visible, it is often weaker in the Raman spectrum compared to the FTIR spectrum. The long chain of methylene groups gives rise to characteristic twisting and rocking vibrations. weebly.com

Table 4: Key FT-Raman Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3060 | Strong |

| Aliphatic C-H Stretch | ~2850-2930 | Strong |

| C=O Stretch (Amide I) | ~1640 | Medium-Weak |

| Aromatic Ring Stretch | ~1600, ~1000 | Strong |

Note: Wavenumbers are approximate and can vary based on the sample state and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with a high degree of accuracy. measurlabs.cominnovareacademics.in This precision allows for the confident determination of a molecule's elemental composition and the confirmation of its molecular formula. innovareacademics.inresearchgate.net Unlike low-resolution mass spectrometry which measures mass to the nearest whole number, HRMS can measure mass to several decimal places, enabling the differentiation between compounds with the same nominal mass but different elemental formulas. innovareacademics.in

In the analysis of this compound, HRMS is critical for verifying its molecular formula, C₂₂H₃₇NO. szabo-scandic.com The technique begins by ionizing the sample, after which the resulting ions travel through a mass analyzer that separates them based on their mass-to-charge ratio (m/z). measurlabs.com High-resolution analyzers, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), are capable of providing the mass accuracy required for this confirmation. innovareacademics.inlcms.cz

The instrument measures the experimental m/z value of the protonated molecule, [M+H]⁺. This experimental value is then compared to the theoretical (calculated) exact mass of the proposed molecular formula. A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. americanpharmaceuticalreview.com For this compound (C₂₂H₃₇NO), the theoretical monoisotopic mass of the neutral molecule is calculated by summing the exact masses of its constituent atoms (²²C, ³⁷H, ¹N, ¹O). The expected mass of the protonated ion is then compared against the measured value.

The data below illustrates the confirmation of the molecular formula for this compound.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₂H₃₇NO |

| Theoretical Mass [M] | 331.2875 u |

| Adduct | [M+H]⁺ |

| Theoretical Mass [M+H]⁺ | 332.2953 u |

| Experimental Mass [M+H]⁺ | 332.2950 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org This method is particularly useful for identifying the presence of chromophores—functional groups within a molecule that absorb light at specific wavelengths, leading to electronic transitions. azooptics.comslideshare.net The UV-Vis spectrum provides valuable information about the electronic structure of a molecule, especially those containing conjugated systems or heteroatoms with non-bonding electrons. libretexts.org

The structure of this compound contains two primary chromophores: the benzene (B151609) ring and the amide functional group.

The Benzene Ring: As an aromatic chromophore, the benzene ring exhibits characteristic π → π* transitions. ijprajournal.com These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals. In substituted benzenes, these absorptions typically appear as a series of bands.

The Amide Group (-CONH-): The amide group is also a chromophore. It can undergo two types of electronic transitions: a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. libretexts.orgijprajournal.com The n → π* transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom) to an anti-bonding π* orbital.

The UV-Vis spectrum of this compound is a composite of the absorptions from these two chromophoric systems. The solvent used for the analysis can influence the exact position (λmax) and intensity of the absorption bands. ijprajournal.com Analysis of these characteristic absorption bands helps to confirm the presence of these key functional groups within the molecular structure. nih.gov

Table 2: Electronic Transitions and Expected Absorption Maxima (λmax) for this compound Chromophores

| Chromophore | Electronic Transition | Expected λmax Region (nm) | Intensity |

|---|---|---|---|

| Amide (-CONH-) | n → π* | ~210 - 220 | Weak |

| Amide (-CONH-) | π → π* | < 200 | Strong |

Compound Index

Table 3: List of Chemical Compounds

| Compound Name | Molecular Formula |

|---|

Computational and Theoretical Investigations of N Benzylpentadecanamide

Quantum Chemical Approaches (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. pku.edu.cngiovannibachelet.itresearchgate.net DFT calculations have been instrumental in elucidating the properties of N-Benzylpentadecanamide, often as part of broader studies on a series of N-benzylamides derived from Maca (Lepidium meyenii). conicet.gov.arconicet.gov.ar These studies typically employ hybrid functionals like B3LYP with basis sets such as 6-31G* to analyze various molecular attributes in the gas phase. conicet.gov.arconicet.gov.ar

The electronic structure of a molecule is fundamental to its chemical behavior. rsc.orgunitn.it Analysis of this compound's electronic structure focuses on the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org These orbitals are crucial for predicting a molecule's reactivity, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. pku.edu.cnmalayajournal.org

In computational studies of N-benzylamides, the frontier orbitals were utilized to calculate energy gaps and other descriptors to predict their reactivity. conicet.gov.ar For this compound, the energies of these orbitals are key to understanding its potential for chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. conicet.gov.arnumberanalytics.com

| Orbital | Description | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor in chemical reactions. Its energy level indicates the molecule's ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Functions as an electron acceptor. Its energy level relates to the molecule's ability to accept electrons. |

This table provides a general description of Frontier Molecular Orbitals.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. wolfram.comwalisongo.ac.iduni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing varying charge densities. researchgate.net

For the N-benzylamide series, including this compound, MEP analysis helps identify hydrogen-bond acceptor and donor sites and hydrophobic/hydrophilic regions, which are related to their biological activities. conicet.gov.ar The analysis reveals that the nucleophilic sites are concentrated around the oxygen atom of the carbonyl group (C=O), which shows a negative electrostatic potential. conicet.gov.ar Conversely, the electrophilic sites are located on the hydrogen atom of the amide group (N-H). conicet.gov.ar This information is critical for understanding how the molecule interacts with other molecules and biological targets. conicet.gov.ar

The distribution of atomic charges and the analysis of bond orders provide a quantitative picture of the electronic structure and bonding within a molecule. nih.govrsc.orglibretexts.orgmuni.cz Methods like Mulliken population analysis are used to calculate the partial charges on each atom. conicet.gov.arnih.gov

In a study of N-benzylamides, Merz-Kollman (MK) charges were calculated using the B3LYP/6-31G* level of theory. conicet.gov.ar The analysis showed that for the series of N-Benzylamides, the charges on the oxygen (O18) and nitrogen (N15) atoms exhibit slight variations. conicet.gov.ar The charges on the hydrogen atoms H11 and H16 also show minor modifications depending on the length of the alkyl side chain. conicet.gov.ar More significant changes are observed on the carbon atoms within the side chain as it elongates. conicet.gov.ar Bond order analysis, which quantifies the number of chemical bonds between two atoms, further clarifies the nature of the intramolecular bonds, indicating their strength and stability. libretexts.org For instance, a bond order of approximately 0.5 was determined for the long N-N bond in N₂O₄ by comparing it with model compounds. nih.gov

| Atom | Typical Charge Characteristic | Significance |

| Oxygen (Amide) | Negative | Indicates a nucleophilic site, prone to attracting positive charges. |

| Nitrogen (Amide) | Negative | Contributes to the polar nature of the amide group. |

| Amide Hydrogen | Positive | Represents an electrophilic site, susceptible to nucleophilic attack. |

| Carbonyl Carbon | Positive | Represents another electrophilic site. |

This table summarizes the general atomic charge characteristics in the amide group of this compound.

The Atoms in Molecules (AIM) theory is employed to analyze the topological properties of the electron density, revealing the nature of chemical bonds and intramolecular interactions. conicet.gov.ar This analysis identifies bond critical points (BCPs) and ring critical points (RCPs). conicet.gov.ar

For the N-benzylamide series, AIM analysis at the B3LYP/6-31G* level of theory has been performed. conicet.gov.ar The parameters at these critical points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the interactions. conicet.gov.ar A key finding for this series of molecules is the presence of an intramolecular hydrogen bond interaction of the C=O···H-C type. conicet.gov.ar This interaction is identified by a bond critical point between the carbonyl oxygen and a hydrogen atom on the benzyl (B1604629) group (O18···H11). conicet.gov.ar The presence of this intramolecular bond contributes significantly to the high stability of these compounds. conicet.gov.ar The analysis reveals that the interaction is a closed-shell type, characteristic of hydrogen bonds. conicet.gov.ar

The HOMO-LUMO energy gap is a crucial descriptor for predicting the chemical reactivity of a molecule. conicet.gov.armalayajournal.org A smaller energy gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity. pku.edu.cn

For the series of N-benzylamides studied, the gap energies and related descriptors like chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and the global electrophilicity index (ω) were calculated from the frontier orbitals at the B3LYP/6-31G* level. conicet.gov.ar The results indicated that this compound is the most reactive and has the least global softness among the studied long-chain macamides. conicet.gov.ar The higher reactivity of this compound is linked to the O···H intramolecular bond distance, which increases with the length of the side chain, leading to decreased stability. conicet.gov.ar The predicted reactivity order for the N-benzylamides suggests that those with side chains containing 14 to 17 carbon atoms are more reactive than those with shorter chains. conicet.gov.ar

| Reactivity Descriptor | Definition | Implication for this compound |

| Gap Energy (HOMO-LUMO) | ELUMO - EHOMO | A relatively smaller gap suggests higher reactivity. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | A higher value indicates greater reactivity. This compound has less global softness. conicet.gov.ar |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the energy lowering of a system when it accepts electrons. |

This table explains key reactivity descriptors calculated from frontier orbital energies.

Topological Properties (e.g., BCPs, RCPs) and Intramolecular Interactions

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govrsc.org This technique is invaluable for understanding how molecules like this compound might behave in a biological environment, such as interacting with a protein receptor. nih.gov

While specific, detailed MD simulation studies focusing solely on this compound were not prominently found in the searched literature, the methodology has been applied to other natural compounds from Lepidium meyenii to explore their inhibitory potential on protein systems. mdpi.com Such studies typically involve preparing a model of the molecule and its target, solvating the system in a water box, and running simulations for nanoseconds to observe dynamic interactions, such as the formation and breaking of hydrogen bonds. nih.govdntb.gov.ua The results from these simulations can reveal stable binding poses and calculate binding free energies, offering insights that are complementary to the static picture provided by DFT. mdpi.com

Conformational Dynamics of this compound

The conformational landscape of this compound has been elucidated through rigorous computational methods, providing insight into its structural stability and properties. A significant theoretical study employed a combination of Density Functional Theory (DFT) and the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method to investigate the structural and vibrational characteristics of a series of N-benzylamides, including this compound. conicet.gov.arconicet.gov.ar This hybrid computational approach allows for a detailed quantum mechanical treatment of the core amide and benzyl regions while efficiently handling the long pentadecyl alkyl chain with molecular mechanics.

The primary goal of these investigations was to identify the most stable conformations of the molecule in the gas phase. conicet.gov.ar The calculations revealed that the stability of this compound and related N-benzylamides is significantly influenced by the presence of an intramolecular hydrogen bond. conicet.gov.ar This interaction occurs between the oxygen atom of the carbonyl group (C=O) and a hydrogen atom on the benzyl group's methylene (B1212753) bridge (-CH2-). conicet.gov.ar

Topological analysis using the Atoms in Molecules (AIM) theory further substantiated the existence and nature of this intramolecular interaction. conicet.gov.ar The analysis identified a bond critical point (BCP) corresponding to the O···H hydrogen bond and two ring critical points (RCPs)—one for the newly formed pseudo-ring created by the hydrogen bond and another for the inherent benzyl ring. conicet.gov.ar These topological features are indicative of a stable, cyclic-like conformation.

Studies comparing N-benzylamides with varying alkyl chain lengths, from N-benzylacetamide up to N-benzyloctadecanamide, have shown that the elongation of the side chain contributes to the stabilization of the molecule. conicet.gov.ar While the electron density and Laplacian values at the bond critical points remain largely consistent as the carbon chain grows, variations in the O···H bond distance suggest subtle conformational adjustments. conicet.gov.ar This comprehensive computational analysis, which also included the calculation of force fields and vibrational assignments, confirms that intramolecular forces play a crucial role in defining the dominant, low-energy conformation of this compound. conicet.gov.arconicet.gov.ar

| Computational Method | Key Parameter Analyzed | Significant Finding | Reference |

|---|---|---|---|

| DFT/ONIOM Calculations | Molecular Structure | Determination of the most stable, low-energy conformation in the gas phase. | conicet.gov.ar |

| Atoms in Molecules (AIM) Theory | Topological Properties (BCPs, RCPs) | Confirmed the presence of a stabilizing intramolecular hydrogen bond (O···H). | conicet.gov.ar |

| Comparative Analysis | Effect of Alkyl Chain Length | Elongation of the alkyl side chain contributes to the overall stabilization of the N-benzylamide structure. | conicet.gov.ar |

Prediction of Molecular Interactions within Biological Environments

Computational techniques, particularly molecular dynamics (MD) simulations and molecular docking, are pivotal in predicting how this compound may interact with biological macromolecules, offering insights into its potential bioactivity. These methods simulate the interactions between a ligand, such as this compound, and a target protein at an atomic level, predicting binding modes and estimating the strength of the interaction, often expressed as binding energy. nih.govnih.govredalyc.org

A recent theoretical study investigated the potential of several natural compounds from Lepidium meyenii (Maca), including this compound (identified in the study as GK3), to act as inhibitors of the Yes-associated protein 1 (YAP-1). nih.govresearchgate.net Overexpression of YAP-1 is implicated in the development and treatment resistance of certain cancers, making it a significant therapeutic target. researchgate.net The study utilized molecular dynamics simulations to explore the binding of this compound to the YAP-1 protein system. nih.gov

The simulations calculated the binding free energies for various natural and synthetic compounds to predict their inhibitory potential. nih.gov While this compound was included in the investigation as a naturally occurring metabolite, the results indicated that other compounds within the study, such as Stearic acid (GK4) and the synthetic inhibitor Verteporfin (VER), exhibited more favorable binding energies with the YAP-1 protein. nih.gov Specifically, the study highlighted that Van der Waals energy, solvent-accessible volume energy, and polar solvent energy contributed to a higher binding free energy for the synthetic drug VER compared to the secondary metabolites studied. nih.gov

Such computational predictions are crucial for the initial stages of drug discovery, allowing for the screening of large libraries of compounds against biological targets. cal-tek.eu By predicting binding affinities and interaction patterns, these theoretical investigations help prioritize compounds for further experimental validation. arxiv.orgbiorxiv.org The inclusion of this compound in these predictive studies underscores its recognition as a bioactive compound of interest, even if it does not emerge as the top candidate for every specific target. nih.gov

| Compound | Protein Target | Computational Method | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| N-benzylhexadecanamide (MC1) | PARP-1 | Molecular Dynamics | -8.10 | nih.gov |

| N-benzyl-5-oxo-6E,8E-octadecadienamide (MC2) | PARP-1 | Molecular Dynamics | -8.73 | nih.gov |

| N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (DK5) | PARP-1 | Molecular Dynamics | -8.99 | nih.gov |

| Olaparib (ODK) | PARP-1 | Molecular Dynamics | -11.13 | nih.gov |

| Veliparib (VDK) | PARP-1 | Molecular Dynamics | -9.34 | nih.gov |

| This compound (GK3) | YAP-1 | Molecular Dynamics | Data Not Specified in Text | nih.gov |

| Stearic acid (GK4) | YAP-1 | Molecular Dynamics | Identified as a promising natural inhibitor | nih.gov |

Mechanistic Studies of N Benzylpentadecanamide S Biological Activity

Enzyme Inhibition Research

Enzyme inhibition is a primary mechanism through which bioactive compounds exert their effects. For N-Benzylpentadecanamide and related macamides, research has centered on their ability to block the activity of specific enzymes involved in signaling and cellular regulation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition by Macamides

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, a class of lipid signaling molecules. nih.gov By inhibiting FAAH, compounds can increase the levels of endocannabinoids, leading to various physiological effects. Macamides, which share a structural similarity with the endocannabinoid anandamide, have been identified as inhibitors of FAAH. researchgate.net

Research has demonstrated that various macamides exhibit concentration-dependent inhibitory activity against FAAH. nih.gov For instance, Macamide B (N-Benzylhexadecanamide) shows 24.8% inhibition of FAAH at a concentration of 10 µM and 43.8% inhibition at 500 µM. medchemexpress.commedchemexpress.com Studies on a range of synthetic macamides have revealed that the degree of unsaturation in the fatty acid portion of the molecule can influence inhibitory potency, with greater unsaturation leading to higher activity. nih.gov Some macamides have also been shown to cause time-dependent inhibition, suggesting a potentially irreversible mechanism of action. nih.gov While this compound is a known macamide, detailed inhibitory concentrations for this specific compound are less characterized compared to other analogues. researchgate.netresearchgate.net

| Compound | Concentration | FAAH Inhibition (%) | Source |

| Macamide B (N-Benzylhexadecanamide) | 10 µM | 24.8% | medchemexpress.commedchemexpress.com |

| Macamide B (N-Benzylhexadecanamide) | 500 µM | 43.8% | medchemexpress.commedchemexpress.com |

| N-Benzyloctadeca-9Z,12Z-dienamide | Not specified | Highest among four tested macamides | nih.gov |

| N-Benzylstearamide | Not specified | Lowest among four tested macamides | nih.gov |

Investigation of this compound Interactions with Other Enzyme Systems

Beyond FAAH, research has explored the interaction of macamides with other critical enzyme systems, notably Poly-(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a nuclear enzyme that plays a vital role in DNA repair processes. mdpi.comnih.gov In response to DNA damage, PARP-1 binds to DNA breaks and catalyzes the synthesis of poly-ADP-ribose (PAR) chains, which recruit other DNA repair proteins. mdpi.comnih.gov Overexpression of PARP-1 is observed in various cancers and contributes to resistance against therapies that cause DNA damage. mdpi.com Therefore, PARP-1 is considered a significant therapeutic target. nih.gov

Studies have investigated natural compounds from Lepidium meyenii as potential inhibitors of PARP-1. mdpi.comresearchgate.net This line of inquiry suggests that the biological effects of macamides like this compound may extend to the modulation of DNA repair pathways through the inhibition of key enzymes like PARP-1.

Protein Target Interaction Studies

To understand how this compound may function at a molecular level, computational studies are used to predict and analyze its binding to specific protein targets. These methods provide insights into the affinity and nature of the ligand-protein interactions.

Molecular Docking Analyses with Target Proteins (e.g., PARP-1, YAP-1)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a protein target.

In silico studies have explored the inhibitory potential of natural compounds from Lepidium meyenii, the source of this compound, against the protein targets PARP-1 and Yes-associated protein 1 (YAP-1). mdpi.comresearchgate.net YAP-1 is a key transcriptional coactivator in the Hippo signaling pathway, which is crucial for regulating cell growth and proliferation. mdpi.com Molecular dynamics simulations were performed to assess the binding of various maca-derived compounds to these proteins. nih.gov The results are often quantified by binding energy, with a more negative value indicating a more favorable interaction. In one such study, while other macamides showed stronger binding, the research provides a framework for understanding how this class of compounds, including this compound, might interact with these cancer-related protein targets. nih.gov

| Compound | Target Protein | Binding Energy (kcal/mol) | Source |

| N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (DK5) | PARP-1 | -8.99 | nih.gov |

| Macamide (MC2) | PARP-1 | -8.73 | nih.gov |

| Macamide (MC1) | PARP-1 | -8.10 | nih.gov |

| Olaparib (Synthetic Inhibitor) | PARP-1 | -11.13 | nih.gov |

| Stearic Acid (GK4) | YAP-1 | Not specified | mdpi.comnih.gov |

| Verteporfin (Synthetic Inhibitor) | YAP-1 | Not specified | mdpi.comnih.gov |

Ligand-Protein Binding Characterization through Computational Methods

Following initial docking, more advanced computational methods are employed to characterize the binding in greater detail. nih.govnih.gov Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/PBSA) method are used to calculate the free energy of binding of a ligand to a protein. mdpi.comnih.gov These calculations can decompose the binding energy into constituent parts, such as Van der Waals energy and polar solvent energy, to better understand the forces driving the interaction. nih.gov

For the interaction between maca compounds and targets like PARP-1 and YAP-1, these computational analyses have been performed to compare the binding of natural compounds against known synthetic inhibitors. mdpi.comnih.gov For example, in the analysis of YAP-1 inhibitors, it was noted that Van der Waals energy and solvent-accessible volume energy were significant contributors to the binding free energy. nih.gov Such studies provide a theoretical foundation for how this compound and related macamides could establish stable interactions within the binding sites of their protein targets. researchgate.net

Cellular Pathway Modulation

The inhibition of specific enzymes and protein targets by a compound ultimately leads to the modulation of broader cellular signaling pathways. The interaction of this compound and related compounds with targets like PARP-1 and YAP-1 suggests a potential role in modulating pathways critical to cell survival, proliferation, and DNA integrity.

The inhibition of PARP-1 directly impacts the DNA repair pathway, a crucial mechanism for maintaining genomic stability. mdpi.comnih.gov Blocking PARP-1 can prevent cancer cells from repairing DNA damage, leading to cell death, a concept known as synthetic lethality, particularly in cancers with existing DNA repair defects. nih.gov

Similarly, the inhibition of YAP-1, a central component of the Hippo pathway, can affect the signaling cascade that controls cell proliferation and organ size. mdpi.com The Hippo pathway is frequently dysregulated in cancer, and its inactivation allows YAP-1 to promote cell growth. mdpi.com Therefore, by targeting these key proteins, compounds like this compound have the theoretical potential to modulate these fundamental cellular processes.

Antioxidant Activity Mechanisms Related to Molecular Regions

This compound, a naturally occurring N-benzylamide found in Maca (Lepidium meyenii), belongs to a class of compounds known as macamides which are recognized for their antioxidant properties. szabo-scandic.commedchemexpress.comnih.govresearchgate.net The antioxidant capacity of these N-benzylamides is theorized to be linked to the specific arrangement of hydrophobic and hydrophilic regions within their molecular structure. conicet.gov.ar These regions correspond to the molecule's ability to act as a hydrogen-bond donor or acceptor, a key factor in neutralizing free radicals. conicet.gov.ar

Table 1: Molecular Properties of this compound Related to Antioxidant Potential

This table summarizes the key molecular regions and their predicted roles in the antioxidant activity of this compound based on computational studies.

| Molecular Region | Key Atoms/Groups | Predicted Role in Antioxidant Activity | Supporting Evidence |

|---|---|---|---|

| Hydrophilic Region (Amide Group) | Carbonyl Oxygen (C=O) | Hydrogen-bond acceptor site, contributes to neutralizing free radicals. conicet.gov.ar | Molecular Electrostatic Potential (MEP) Analysis conicet.gov.ar |

| Hydrophilic Region (Amide Group) | Amide Hydrogen (N-H) | Hydrogen-bond donor site, crucial for hydrogen atom transfer (HAT) mechanisms. conicet.gov.ar | Bond Order and Atomic Charge Calculations conicet.gov.ar |

| Aromatic Region | Benzyl (B1604629) Ring | Contributes to the stabilization of the antioxidant radical through electron delocalization. | General Antioxidant Chemistry Principles |

| Hydrophobic Region | Pentadecyl Chain (C15H31) | Influences solubility and interaction with lipid environments, potentially allowing it to protect cell membranes from lipid peroxidation. conicet.gov.ar | Structural Analysis conicet.gov.ar |

Modulation of Biosynthetic Pathways (e.g., Steroid Hormone Biosynthesis via ALOX5, CYP1A2)

While direct studies on this compound are limited, research on the closely related macamide, N-benzylhexadecanamide (NBH), provides significant insights into how these compounds may modulate key enzymes involved in steroid hormone biosynthesis. researchgate.net Steroid hormones are crucial signaling molecules derived from cholesterol, and their synthesis is a complex process involving multiple enzymatic steps. genome.jpnih.gov

Arachidonate 5-lipoxygenase (ALOX5) is an enzyme that catalyzes the formation of leukotrienes, which are inflammatory mediators. google.com However, it has also been implicated in steroidogenesis. A study using mouse Leydig cells (TM3), which are responsible for producing testosterone (B1683101), found that NBH repaired oxidative damage and influenced the expression of ALOX5. researchgate.net Specifically, treatment with NBH led to an increase in the expression of ALOX5, which was associated with improved testicular function and participation in the pathway for producing steroid hormones. researchgate.net This suggests a potential mechanism where macamides could support steroidogenesis by modulating the ALOX5 pathway. researchgate.net

Cytochrome P450 1A2 (CYP1A2) is a member of the cytochrome P450 superfamily of enzymes, which are central to the metabolism of a wide range of substances, including steroid hormones. genome.jpnih.gov The same study on NBH in mouse Leydig cells demonstrated that the compound decreased the expression of CYP1A2. researchgate.net Further supporting this, a review discussing in silico (computational) models highlighted that NBH is predicted to directly bind to and inhibit the active center of CYP1A2. nih.gov This inhibition is thought to reduce the production of 16α-hydroxydehydroepiandrosterone, thereby preventing the excessive consumption of the crucial testosterone precursor DHEA and making it more available for testosterone synthesis. nih.gov

Table 2: Observed Effects of a Related Macamide (N-Benzylhexadecanamide) on Key Biosynthetic Enzymes

This table summarizes research findings on how N-benzylhexadecanamide, a compound structurally similar to this compound, affects enzymes related to steroid hormone production.

| Enzyme | Observed Effect | Proposed Consequence for Steroid Hormone Biosynthesis | Model System | Source |

|---|---|---|---|---|

| ALOX5 (Arachidonate 5-lipoxygenase) | Increased Expression | Participates in the route to produce steroid hormones, contributing to improved testicular function. | Mouse Leydig (TM3) Cells | researchgate.net |

| CYP1A2 (Cytochrome P450 1A2) | Decreased Expression / Inhibition | Prevents excessive consumption of the testosterone precursor DHEA, making it more available for testosterone synthesis. | Mouse Leydig (TM3) Cells / In Silico Docking | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies for N Benzylpentadecanamide Analogues

Influence of Alkyl Chain Length on Biological Activity Profiles

The length of the alkyl chain in N-acyl compounds is a critical determinant of their biological activity, largely by influencing their lipophilicity and ability to interact with hydrophobic pockets in target proteins. Studies on various classes of N-acyl compounds, including N-benzylalkanamides, have established clear relationships between the carbon chain length and the resulting biological effects.

Research on N-benzylamides has shown that the length of the side chain influences the molecule's reactivity and stability. conicet.gov.ar For instance, N-benzylpentadecanamide's reactivity is associated with its O/H bonds, where the O/H distance increases with the lengthening of the side chain, leading to decreased stability. conicet.gov.ar In other related compound series, a clear correlation between alkyl chain length and biological efficacy is often observed. For example, in N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) exhibit the highest bactericidal effects, while those with chains shorter than five carbons are inactive. chemrxiv.org Similarly, for cannabimimetic indoles, high-affinity binding to cannabinoid receptors requires a minimum alkyl chain length of three carbons, with optimal binding occurring with a five-carbon chain. nih.gov Extending the chain to a heptyl group (C7) results in a significant drop in binding affinity. nih.gov

This concept of an optimal chain length is a recurring theme. Studies on alkylresorcinols in different food systems have shown that the ideal alkyl chain length for antioxidant activity varies with the environment; activity decreased with longer chains in bulk oils, while an intermediate length (C21) was optimal in emulsions. For certain N-acyl derivatives, such as amantadine-thiourea conjugates, a long alkyl chain (7 carbons) was found to be vital for potent urease inhibition. mdpi.com In another example involving olivetolic acid derivatives, antibacterial activity against S. aureus and B. subtilis was dependent on the chain length, with n-pentyl and n-heptyl moieties showing the highest potency in one series, and longer n-undecyl and n-tridecyl chains being most effective in another. nih.gov

These findings suggest that the pentadecyl (C15) chain of this compound is likely a key contributor to its specific biological profile. Altering this chain length—either shortening or lengthening it—would be expected to modulate its activity, with the potential for either increased or decreased efficacy depending on the specific biological target. The principle is that the alkyl chain must be of sufficient length to facilitate hydrophobic interactions, but not so long that it hinders binding or reduces bioavailability.

| Compound Class | Alkyl Chain Length Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-Alkylmorpholine Derivatives | C1 to C18 | Highest bactericidal effects observed for C12 to C16 chains; chains < C5 are inactive. | chemrxiv.org |

| Cannabimimetic Indoles | C1 to C7 | Optimal binding affinity at C5; affinity decreases significantly at C7. | nih.gov |

| Olivetolic Acid Derivatives | n-propyl to n-tridecyl | Antibacterial potency is chain-length dependent; n-pentyl and n-heptyl moieties were highly potent in one series, while n-undecyl and n-tridecyl were effective in another. | nih.gov |

| Amantadine-Thiourea Conjugates | Varied alkyl chains | A 7-carbon alkyl chain showed excellent urease inhibition activity, highlighting the role of longer chains. | mdpi.com |

| Alkylresorcinols | Varied alkyl chains | Optimal antioxidant activity depends on the system; activity increased with chain length up to C23 in low-moisture crackers. |

Effects of Substituents on the Benzyl (B1604629) Moiety on Modulatory Actions

Modifying the benzyl group with various substituents is a common strategy to fine-tune the electronic and steric properties of N-benzyl amide analogues, thereby influencing their interaction with biological targets. The nature and position of these substituents can drastically alter a compound's activity. wikipedia.org Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their effects are mediated through resonance and inductive effects. libretexts.orglibretexts.org

Studies on various N-benzyl derivatives have demonstrated the profound impact of these substitutions. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, specific substitutions led to compounds with potent inhibitory activity against the USP1/UAF1 deubiquitinase complex, establishing a clear link between the substitution pattern and anticancer activity. nih.gov Similarly, for N-benzyl phenethylamines, systematic variation of substituents on the benzyl ring revealed that the nature of the substituent influences the compound's functional activity as a 5-HT2A/2C agonist. nih.gov For instance, N-(2-hydroxybenzyl) substituted compounds generally showed the highest activity. nih.gov

The position of the substituent (ortho, meta, or para) is also critical. In a study of novel salinomycin (B1681400) derivatives, N-benzyl amides substituted at the ortho position showed the most anticancer activity, while those substituted at the para position were the least active. science.gov In another case involving nitroquinoxaline small molecules, the effect of para-substituted benzyl moieties on DNA binding and histone eviction was investigated. nih.govx-mol.com The activity was guided by the polarity and hydrophobicity of the substituent, with the order of effect being –I > –CF3 > -Br > -Me > -OMe > –OH. x-mol.com This highlights that more hydrophobic and electron-withdrawing groups can enhance certain biological activities. nih.govx-mol.com This principle was also observed in another study where anticonvulsant activity was retained with electron-withdrawing groups at the 4'-position of the benzylamide, whereas electron-donating groups led to a loss of activity. science.gov

These findings underscore that the electronic properties of the benzyl ring are crucial for molecular recognition and binding. Electron-withdrawing groups can enhance interactions by altering the charge distribution of the ring, while bulky substituents can introduce steric hindrance or favorable hydrophobic contacts.

| Compound Series | Substituent Type/Position | Effect on Biological Activity | Reference |

|---|---|---|---|

| Nitroquinoxaline Derivatives | Para-substituents: -I, -CF3, -Br, -Me, -OMe, -OH | Activity (DNA binding, histone eviction) correlated with hydrophobicity: -I > -CF3 > -Br > -Me > -OMe > -OH. | x-mol.com |

| N'-benzyl 2-amino-3-methylbutanamide (B3250160) Derivatives | 4'-N'-benzylamide site | Electron-withdrawing groups retained anticonvulsant activity; electron-donating groups led to a loss of activity. | science.gov |

| N-benzyl Phenethylamines | N-(2-hydroxybenzyl) | Generally showed the highest agonist activity at the 5-HT2A receptor compared to other substitutions. | nih.gov |

| Salinomycin N-benzyl Amides | Ortho vs. Para position | Ortho-substituted derivatives were the most active against cancer cell lines; para-substituted were the least active. | science.gov |

| N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides | Trifluoromethoxy group at para-position | Led to a potent inhibitor of the HCV NS5B polymerase enzyme. | nih.gov |

Rational Design Principles for this compound Derivatives

The rational design of novel this compound derivatives leverages SAR insights to create molecules with improved therapeutic profiles. This process involves a strategic and hypothesis-driven approach to chemical modification rather than random screening. Key principles include scaffold hopping, bioisosteric replacement, and the use of computational modeling.

A primary strategy is the application of a "scaffold-hopping" approach, where the core chemical structure is modified while retaining the key pharmacophoric features responsible for biological activity. nih.gov For this compound, this could involve replacing the pentadecylamide group with other chemical linkers or altering the benzyl ring to a different aromatic or heteroaromatic system, guided by SAR data. nih.gov For example, if a specific hydrogen bond is crucial for activity, the design would ensure this interaction is maintained or enhanced in the new scaffold. mdpi.com

Bioisosteric replacement is another cornerstone of rational design. This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological properties. For instance, replacing a hydrogen atom on the benzyl ring with a fluorine atom can block metabolic oxidation at that site, potentially increasing the compound's half-life without drastically altering its size or electronic nature.

Computational chemistry plays a vital role in modern drug design. Molecular docking simulations can predict how different this compound derivatives will bind to a target protein, helping to prioritize which compounds to synthesize. nih.govmdpi.com These models can evaluate the impact of changing the alkyl chain length or adding substituents to the benzyl moiety on the binding affinity and conformation. nih.gov Furthermore, computational protocols can be used to design new derivatives and predict their ADME (absorption, distribution, metabolism, and excretion) properties, toxicity, and synthetic accessibility from the outset, as demonstrated in the design of ferulic acid derivatives. nih.gov This allows researchers to focus on candidates that are not only potent but also possess drug-like characteristics. nih.gov

A successful rational design campaign often involves a "multiple ligand approach," where features from different active molecules are combined. For this compound derivatives, this could mean incorporating a substituent on the benzyl ring known to enhance activity in a related series, while simultaneously optimizing the alkyl chain length based on SAR data. science.gov This iterative process of design, synthesis, and biological evaluation is central to developing next-generation therapeutic agents based on the this compound scaffold. nih.govorientjchem.org

Advanced Analytical Methodologies for N Benzylpentadecanamide Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of chemical separation, allowing for the isolation of individual components from a mixture. For a non-polar compound like N-Benzylpentadecanamide, reversed-phase chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound and related compounds. elementlabsolutions.com It is widely used for both the isolation of the compound and its quantitative measurement. jasco-global.com In a typical HPLC setup for analyzing macamides, a reversed-phase column, such as a C18 column, is used. nih.gov The separation is achieved by passing a pressurized liquid solvent, known as the mobile phase, through the column containing the stationary phase.

For the analysis of this compound, the mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile. mdpi.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, with a wavelength set around 210 nm, which is suitable for the benzylamide chromophore. mdpi.com Quantification can be achieved using either an external or internal standard method, where a calibration curve is created to relate the peak area in the chromatogram to the concentration of the analyte. jasco-global.com Studies have successfully used HPLC-UV to quantify total macamides in plant materials. researchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Kromasil 100-5C18, XSelect HSS T3) | nih.gov |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | mdpi.comnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | nih.govmdpi.com |

| Column Temperature | 35 - 40 °C | mdpi.comnih.gov |

| Detection Wavelength | 210 nm (UV/DAD) | mdpi.comnih.gov |

| Injection Volume | 2 - 10 µL | mdpi.comnih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically less than 2 µm) and operating at much higher pressures, UHPLC delivers substantially improved performance. skyepharma.com The primary advantages of UHPLC are a dramatic increase in resolution, much faster analysis times, and enhanced sensitivity. skyepharma.comlcms.cz

This enhanced resolution is particularly valuable when analyzing this compound in complex matrices like natural product extracts, where it may be present alongside numerous structurally similar analogs. A UHPLC method developed for analyzing active components in Lepidium meyenii utilized a Waters Acquity HSS T3 column (1.8 µm particle size) to achieve excellent separation of various macamides. nih.gov The higher efficiency of UHPLC columns leads to sharper and narrower peaks, allowing for better separation of closely eluting compounds and more accurate quantification. skyepharma.com

Hyphenated Analytical Techniques

Hyphenated techniques combine the powerful separation capabilities of chromatography with the highly specific detection and structural elucidation power of mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the unambiguous identification of this compound. researchgate.net After the compound is separated by the LC system, it enters the mass spectrometer, which acts as a highly specific and sensitive detector. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information that is crucial for identification. researchgate.net

Furthermore, LC-MS is a superior method for purity assessment compared to UV detection alone. sepscience.com A UV detector may not distinguish between co-eluting compounds if they have similar UV absorbance, but a mass spectrometer can easily differentiate them based on their different masses. sepscience.comnih.gov Tandem mass spectrometry (MS/MS) takes this a step further. A specific parent ion (e.g., the molecular ion of this compound) is selected and fragmented, creating a unique pattern of product ions. This fragmentation pattern serves as a structural fingerprint, confirming the identity of the compound with a very high degree of confidence and is invaluable for distinguishing between isomers. researchgate.net

UHPLC-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF-MS/MS) for Comprehensive Profiling

For the most comprehensive analysis of this compound, UHPLC is coupled with a high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) instrument, via an Electrospray Ionization (ESI) source. mdpi.com UHPLC-ESI-Q-TOF-MS/MS is a state-of-the-art technique for profiling complex mixtures. nih.govrsc.org ESI is a soft ionization technique that keeps the molecule intact, providing an accurate molecular weight. mdpi.com

The Q-TOF analyzer offers high mass accuracy and resolution for both the precursor and fragment ions, allowing for the determination of elemental compositions and providing deep structural insights. mdpi.com In the analysis of macamides, ESI is typically operated in positive ion mode, as these compounds are sensitive in this mode. mdpi.com The resulting mass spectra show characteristic fragment ions for N-benzylamides, such as the benzyl (B1604629) ion (C₇H₇⁺) at m/z 91.05 and the methoxybenzyl ion (C₈H₉O⁺) at m/z 121.06, which helps in the structural characterization of this class of compounds. mdpi.comresearchgate.net This technique enables the creation of a detailed chemical profile, identifying and tentatively characterizing dozens of related compounds in a single run. mdpi.comnih.gov

| Compound ID | Compound Name | Retention Time (min) | Adduct Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|---|

| C2 | N-benzyl-(9Z,12Z,15Z)-octadecatrienamide | 15.86 | 382.3099 | 91.05 | mdpi.com |

| C4 | N-benzyl-(9Z,12Z)-octadecadienamide | 17.02 | 384.3259 | 91.05 | mdpi.com |

| C5 | This compound | 17.51 | 346.3101 | 91.05 | mdpi.com |

| C7 | N-benzylhexadecanamide | 18.99 | 360.3259 | 91.05 | mdpi.com |

| C11 | N-benzyloctadecanamide | 21.93 | 388.3571 | 91.05 | mdpi.com |

Application in Complex Natural Product Extracts (e.g., Maca)

The true power of these advanced analytical methodologies is demonstrated in their application to complex natural product extracts, such as those from Maca (Lepidium meyenii). nih.gov Maca is known to contain a unique class of secondary metabolites called macamides, which are long-chain fatty acid N-benzylamides. mdpi.com this compound is one of the identified macamides within this plant. mdpi.comresearchgate.netresearchgate.net

Analyzing the chemical composition of Maca presents a significant challenge due to the presence of dozens of structurally similar macamides and other metabolites. researchgate.net HPLC and UHPLC methods are essential for separating these complex components. mdpi.comnih.gov Furthermore, the use of hyphenated mass spectrometry techniques like LC-MS/MS and UHPLC-ESI-Q-TOF-MS/MS is critical for the definitive identification and comprehensive profiling of this compound and its congeners within the extract. mdpi.comresearchgate.netresearchgate.net These analytical strategies have been successfully employed to compare the macamide content in Maca grown in different geographical regions, highlighting the influence of origin on the chemical profile of the plant. mdpi.comresearchgate.net

Future Research Directions and Translational Perspectives for N Benzylpentadecanamide

Integration of Artificial Intelligence and Machine Learning in N-Benzylpentadecanamide Drug Discovery Research

While specific applications of artificial intelligence (AI) and machine learning (ML) to this compound are not yet extensively documented, the strategies employed for the broader class of N-acyl amides and their primary metabolic enzyme, fatty acid amide hydrolase (FAAH), provide a clear and actionable blueprint for future research. The use of computational tools is essential for making the development of new FAAH inhibitors more rational and targeted. sioc-journal.cn

The integration of AI and ML can revolutionize the discovery and optimization of this compound and its analogues in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling : Machine learning algorithms can build QSAR models to predict the biological activity of novel analogues of this compound based on their chemical structures. sioc-journal.cnresearchgate.net By training on a dataset of similar compounds with known activities, these models can screen virtual libraries and prioritize the synthesis of candidates with the highest predicted potency. Genetic algorithms can be used to select the most relevant molecular descriptors, significantly improving the accuracy of these predictive models. sigmaaldrich.com

Virtual Screening and Molecular Docking : AI-powered platforms can perform high-throughput virtual screening of vast chemical databases to identify new molecules that may interact with the same targets as this compound. tandfonline.comucl.ac.uk Subsequent molecular docking simulations can predict the binding affinity and mode of interaction between these potential ligands and their biological targets, providing insights for rational drug design. whiterose.ac.uk

De Novo Drug Design : Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules. tandfonline.comresearchgate.net These models can be trained to generate novel chemical structures that are optimized for specific properties, such as high inhibitory activity against a target like FAAH, improved solubility, and favorable pharmacokinetic profiles. tandfonline.com

Target Identification and Polypharmacology Prediction : As the precise targets of this compound are still being explored, AI can be used to predict potential biological targets by comparing its structure to libraries of known ligands. unimi.itconsensus.app This can help uncover novel mechanisms of action and predict potential "off-target" effects, which is crucial for understanding the compound's broader pharmacological profile.

The application of these computational techniques promises to reduce the time and cost associated with traditional drug discovery pipelines, making the path from initial hit identification to preclinical candidate more efficient and data-driven. unimi.itscience.gov

Table 1: Application of AI/ML Models in N-acyl Amide Research

| AI/ML Technique | Application in Drug Discovery | Relevance for this compound Research |

|---|---|---|

| Machine Learning (General) | Used to improve decision-making with large, high-quality datasets across all stages of drug discovery. tandfonline.com | Can be applied to analyze data from high-throughput screening of this compound analogues. |

| QSAR Models | Predict activity of new molecules and optimize structures of FAAH inhibitors. sioc-journal.cn | To predict the FAAH inhibitory potential of novel this compound derivatives. |

| Genetic Algorithms (GA) | Select optimal molecular features to improve the accuracy of AI prediction models for FAAH inhibitors. sigmaaldrich.com | To refine predictive models by identifying key structural features of this compound required for activity. |

| Virtual Screening / Docking | Identify novel FAAH inhibitors from chemical libraries and analyze their binding modes. whiterose.ac.uk | To screen for new analogues with potentially higher affinity for FAAH or other predicted targets. |

| Deep Neural Networks (DNNs) | Used for feature detection from massive datasets to build predictive models. researchgate.nettandfonline.com | To analyze complex datasets from lipidomics and proteomic studies to uncover novel pathways affected by this compound. |

| Generative Models (RNNs/GANs) | Design novel compounds with optimized properties like solubility and bioactivity. tandfonline.com | To generate novel, patentable analogues of this compound with superior therapeutic properties. |

Exploration of Novel Biological Targets and Mechanistic Paradigms

While this compound is a known natural product found in Lepidium meyenii (Maca), its specific biological targets and mechanisms of action remain largely uncharacterized, classifying it as an "orphan" ligand. researchgate.netconsensus.appscience.govresearchgate.net Future research must focus on de-orphanizing this compound by identifying its molecular partners to understand its physiological role and therapeutic potential. The exploration can be guided by its structural similarity to other bioactive N-acyl amides.

Key areas for future investigation include:

Fatty Acid Amide Hydrolase (FAAH) Inhibition : Several other macamides, the class of compounds to which this compound belongs, have been identified as inhibitors of FAAH. ucl.ac.ukwhiterose.ac.uk FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide. By inhibiting FAAH, compounds can indirectly increase endocannabinoid signaling, which is known to play a role in pain, inflammation, and mood regulation. Future studies should quantitatively assess the inhibitory potency (IC₅₀) of this compound against FAAH to confirm if this is a primary mechanism of action. thieme-connect.com

Transient Receptor Potential (TRP) Channels : The N-acyl amide family has emerged as a significant class of modulators for TRP channels, particularly the thermo-TRPVs (TRPV1-4), which are key players in pain and inflammation signaling. sigmaaldrich.comtandfonline.com Research has identified numerous novel N-acyl amides that can activate or inhibit these channels. tandfonline.com Screening this compound against a panel of TRP channels is a logical next step to determine if it functions as a modulator, which could explain potential analgesic or anti-inflammatory effects.

Interaction with the Endocannabinoid System (ECS) : Beyond FAAH, the broader endocannabinoidome includes a complex network of receptors, ligands, and enzymes. sioc-journal.cn Some N-acyl amides interact with cannabinoid receptors (CB₁ and CB₂) or other related proteins. sioc-journal.cn Binding assays and functional studies are needed to determine if this compound directly interacts with these core components of the ECS.

Orphan G-Protein Coupled Receptors (GPCRs) : Many N-acyl amides are endogenous ligands for previously orphan GPCRs. The identification of these interactions has been crucial in understanding their roles in processes like energy homeostasis. sioc-journal.cn A systematic screening of this compound against a panel of orphan GPCRs could uncover a novel, high-affinity receptor and open up new avenues of research.

Binding-Based Proteomic Profiling : To cast a wider net, unbiased approaches like binding-based proteomic profiling can be employed. researchgate.net This technique aims to identify all proteins in a cell or tissue that physically bind to a specific molecule. Applying this to this compound could reveal unexpected targets and pathways, providing a comprehensive map of its molecular interactions. researchgate.net One theoretical study has suggested a potential interaction with the YAP-1 protein, which warrants further experimental validation. rsc.org

Table 2: Potential Biological Targets for Future this compound Research

| Potential Target | Target Class | Rationale / Evidence | Potential Therapeutic Area |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Enzyme (Serine Hydrolase) | Other macamides are known FAAH inhibitors. ucl.ac.ukwhiterose.ac.ukthieme-connect.com | Pain, Anxiety, Inflammation, Neuroprotection |

| TRPV1-4 Channels | Ion Channel | Many N-acyl amides are known modulators of TRPV channels. tandfonline.com | Pain, Inflammation |

| Cannabinoid Receptors (CB₁, CB₂) | GPCR | Structural similarity to endocannabinoids and other N-acyl amides that are receptor ligands. sioc-journal.cn | Pain, Inflammation, Neurological Disorders |

| Orphan GPCRs | GPCR | Many N-acyl amides are endogenous ligands for orphan receptors. sioc-journal.cnresearchgate.net | Metabolic Disease, Homeostasis Regulation |

| YAP-1 Protein | Transcription Coactivator | Identified as a potential interacting protein in a theoretical study. rsc.org | Oncology (Glioblastoma) |

| Microglial Cells | CNS Immune Cells | Libraries of N-acyl amides have been shown to regulate calcium mobilization in microglia. tandfonline.com | Neuroinflammation, Neurodegenerative Disease |

Development of Sustainable and Scalable Synthetic Strategies for this compound and its Bioactive Analogues

The advancement of this compound from a laboratory curiosity to a viable research tool or therapeutic lead requires the development of synthetic protocols that are not only efficient but also environmentally sustainable and scalable for large-scale production. While specific biomimetic and scalable syntheses have been reported for related macamides, a dedicated green chemistry approach for this compound is a critical future direction. science.govscience.gov

The synthesis of this compound involves the formation of an amide bond between pentadecanoic acid and benzylamine (B48309). Future research should focus on improving this core transformation.

Transitioning from Stoichiometric Reagents to Catalysis : Traditional amide synthesis often relies on stoichiometric activating agents like carbodiimides or peptide coupling reagents (e.g., HATU). ucl.ac.uk These methods suffer from poor atom economy and generate significant chemical waste. A key goal is to replace these with catalytic methods. sigmaaldrich.comucl.ac.uk

Catalytic Direct Amidation : This is a premier green chemistry strategy that involves the direct condensation of a carboxylic acid (pentadecanoic acid) and an amine (benzylamine), with water as the only byproduct. Research into catalysts for this reaction is active, with promising results from:

Boric Acid Catalysts : These have been shown to effectively catalyze direct amidations at room temperature. sigmaaldrich.com

Solid Acid Catalysts : Reusable solid catalysts like silica (B1680970) sulfuric acid (SSA) are eco-friendly and have been successfully used in Ritter reactions to produce N-benzylamides. tandfonline.comtandfonline.com

Titanium(IV) Fluoride (B91410) (TiF₄) : A published procedure specifically demonstrates the use of TiF₄ as an efficient catalyst for the synthesis of this compound from pentadecanoic acid and benzylamine, achieving a high yield of 93%. rsc.org This represents a strong starting point for optimization.

Electrochemical Synthesis : Recent advances have demonstrated that amide bonds can be formed using electrochemical methods. These strategies can avoid the use of chemical oxidants and often proceed under mild conditions, meeting several criteria of green chemistry. researchgate.net

Overcoming Scalability Challenges : The synthesis of amides from long-chain fatty acids presents unique challenges, primarily due to the low solubility of the starting materials. researchgate.net Future research must adapt scalable methods developed for other lipids:

CDI-Mediated Coupling : Activation of the fatty acid with carbonyl diimidazole (CDI) has been described as a practical, high-yielding, and scalable protocol for producing a wide variety of fatty acid amides. researchgate.netthieme-connect.com

Solubility-Enhancing Protecting Groups : For ultra-long-chain fatty acids, a strategy using a succinimidyl ester as both a protecting group and an activating group has enabled gram-scale synthesis by overcoming solubility issues. acs.org A similar approach could be adapted for this compound and its analogues.

The development of a robust synthetic platform that is both green and scalable is essential for producing the quantities of this compound and its derivatives needed for comprehensive biological evaluation, preclinical studies, and ultimately, potential clinical application.

Table 3: Comparison of Synthetic Methods for Amide Bond Formation

| Method | Reactants | Catalyst / Reagent | Sustainability & Scalability Profile |

|---|---|---|---|

| Traditional Coupling | Carboxylic Acid + Amine | EDC, HATU, etc. | Low Sustainability: Poor atom economy, generates stoichiometric waste. Scalable with cost/waste issues. |

| Acid Chloride Route | Acid Chloride + Amine | Thionyl Chloride, Oxalyl Chloride | Moderate Sustainability: Generates corrosive byproducts. Industrially common but hazardous. |

| Direct Catalytic Amidation | Carboxylic Acid + Amine | Boric Acid, TiF₄ sigmaaldrich.comrsc.org | High Sustainability: Water is the only byproduct. Potentially highly scalable and green. |

| Ritter Reaction (Green) | Acetate/Alcohol + Nitrile | Silica Sulfuric Acid (SSA), p-TSA researchgate.nettandfonline.com | Good Sustainability: Uses reusable solid acid catalysts. Efficient for N-benzylamides. |

| CDI-Mediated Coupling | Carboxylic Acid + Amine | Carbonyl Diimidazole (CDI) thieme-connect.com | Good Practicality: Described as a practical and scalable protocol for fatty acid amides. |

| Electrochemical Synthesis | Arene + Nitrile | Copper Salt researchgate.net | High Sustainability: Avoids chemical oxidants, mild conditions. Scalability is an active area of research. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.